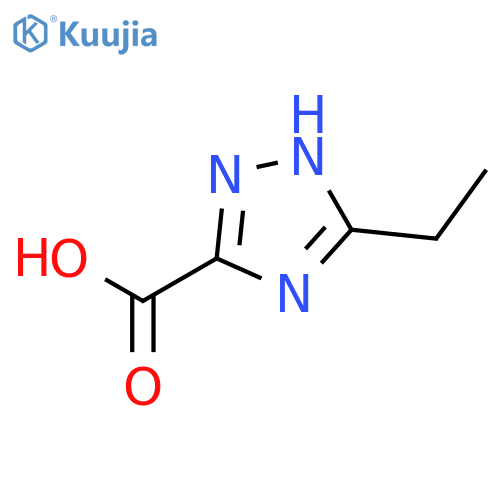Cas no 107469-68-1 (5-ethyl-4H-1,2,4-triazole-3-carboxylic acid)

107469-68-1 structure
商品名:5-ethyl-4H-1,2,4-triazole-3-carboxylic acid
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-3-carboxylic acid, 5-ethyl-
- 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
- 1H-1,2,4-Triazole-5-carboxylic acid, 3-ethyl-
- 3-Ethyl-1H-1,2,4-triazole-5-carboxylic acid
- EN300-148128
- 107469-68-1
- 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
- SCHEMBL15332493
- SCHEMBL25971992
- AKOS006237870
- AB57427
- 5-ethyl-4H-1,2,4-triazole-3-carboxylic acid
-
- インチ: InChI=1S/C5H7N3O2/c1-2-3-6-4(5(9)10)8-7-3/h2H2,1H3,(H,9,10)(H,6,7,8)
- InChIKey: YCSCQSNFOLNMAV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 141.053826475Da
- どういたいしつりょう: 141.053826475Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-148128-1.0g |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
107469-68-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-2968299-10000mg |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
107469-68-1 | 10000mg |
$3929.0 | 2023-09-28 | ||
| Enamine | EN300-2968299-500mg |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
107469-68-1 | 500mg |
$877.0 | 2023-09-28 | ||
| Enamine | EN300-2968299-250mg |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
107469-68-1 | 250mg |
$840.0 | 2023-09-28 | ||
| Enamine | EN300-2968299-50mg |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
107469-68-1 | 50mg |
$768.0 | 2023-09-28 | ||
| Enamine | EN300-2968299-1000mg |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
107469-68-1 | 1000mg |
$914.0 | 2023-09-28 | ||
| Enamine | EN300-2968299-100mg |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
107469-68-1 | 100mg |
$804.0 | 2023-09-28 | ||
| Enamine | EN300-2968299-5000mg |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
107469-68-1 | 5000mg |
$2650.0 | 2023-09-28 | ||
| Enamine | EN300-2968299-2500mg |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
107469-68-1 | 2500mg |
$1791.0 | 2023-09-28 |
5-ethyl-4H-1,2,4-triazole-3-carboxylic acid 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
107469-68-1 (5-ethyl-4H-1,2,4-triazole-3-carboxylic acid) 関連製品
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
